molecular formula C32H31ClN6O2 B11558187 4,4'-[(4-chlorobenzene-1,3-diyl)bis(iminomethylylidene)]bis[2-(3,4-dimethylphenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one]

4,4'-[(4-chlorobenzene-1,3-diyl)bis(iminomethylylidene)]bis[2-(3,4-dimethylphenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one]

Cat. No.: B11558187
M. Wt: 567.1 g/mol
InChI Key: HWXAVAFOOJGXFZ-UHFFFAOYSA-N
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Description

4-({[4-CHLORO-3-({[1-(3,4-DIMETHYLPHENYL)-3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]METHYL}AMINO)PHENYL]AMINO}METHYLIDENE)-1-(3,4-DIMETHYLPHENYL)-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE is a complex organic compound that belongs to the class of pyrazoles. Pyrazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic reactions. The starting materials are often substituted phenyl hydrazines and diketones. The reaction conditions may include:

    Condensation reactions: Using aldehydes or ketones in the presence of acidic or basic catalysts.

    Cyclization reactions: Forming the pyrazole ring through intramolecular cyclization.

    Substitution reactions: Introducing various substituents like chloro and methyl groups.

Industrial Production Methods

Industrial production may involve:

    Batch processes: For small-scale production, where reactions are carried out in batches.

    Continuous processes: For large-scale production, where reactants are continuously fed into the reactor, and products are continuously removed.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Catalysts: Acidic or basic catalysts for facilitating reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. They can include various substituted pyrazoles and other derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a catalyst in various organic reactions.

    Synthesis: It can serve as an intermediate in the synthesis of more complex molecules.

Biology

    Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes.

    Antimicrobial Activity: It may exhibit antimicrobial properties against various pathogens.

Medicine

    Drug Development: The compound can be used as a lead compound in the development of new drugs.

    Therapeutic Agents: It may have potential as a therapeutic agent for treating various diseases.

Industry

    Material Science: The compound can be used in the development of new materials with specific properties.

    Agriculture: It may be used in the formulation of agrochemicals.

Mechanism of Action

The mechanism of action involves the interaction of the compound with specific molecular targets, such as enzymes or receptors. The pathways involved may include:

    Inhibition of enzyme activity: By binding to the active site of the enzyme.

    Receptor modulation: By interacting with specific receptors on the cell surface.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3,4-Dimethylphenyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-one
  • 4-Chloro-3-(1-(3,4-dimethylphenyl)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-ylidene)methylamino)phenylamine

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and the presence of both chloro and dimethylphenyl groups, which may confer unique biological and chemical properties.

Properties

Molecular Formula

C32H31ClN6O2

Molecular Weight

567.1 g/mol

IUPAC Name

4-[[4-chloro-3-[[2-(3,4-dimethylphenyl)-5-methyl-3-oxo-1H-pyrazol-4-yl]methylideneamino]phenyl]iminomethyl]-2-(3,4-dimethylphenyl)-5-methyl-1H-pyrazol-3-one

InChI

InChI=1S/C32H31ClN6O2/c1-18-7-10-25(13-20(18)3)38-31(40)27(22(5)36-38)16-34-24-9-12-29(33)30(15-24)35-17-28-23(6)37-39(32(28)41)26-11-8-19(2)21(4)14-26/h7-17,36-37H,1-6H3

InChI Key

HWXAVAFOOJGXFZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=O)C(=C(N2)C)C=NC3=CC(=C(C=C3)Cl)N=CC4=C(NN(C4=O)C5=CC(=C(C=C5)C)C)C)C

Origin of Product

United States

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